2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide
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Overview
Description
2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with dichloro groups and a sulfonyl-linked pyridinyl-piperidinyl moiety, which contributes to its distinctive chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors .
Mode of Action
Related compounds often interact with their targets by binding to active sites, thereby modulating their activity .
Biochemical Pathways
Similar compounds have been known to influence a variety of biochemical pathways .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound .
Result of Action
Similar compounds have been known to exert various biological effects .
Action Environment
Factors such as ph, temperature, and presence of other molecules can affect the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The dichloro substitution is introduced through chlorination reactions, while the sulfonyl-pyridinyl-piperidinyl moiety is attached via sulfonylation and subsequent coupling reactions. Common reagents used in these steps include chlorinating agents like thionyl chloride and sulfonyl chlorides, along with catalysts such as palladium for coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlled temperature and pressure conditions, as well as the use of advanced purification techniques like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Substitution: The dichloro groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the dichloro substituents.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
2,4-dichloropyrimidine: Shares the dichloro substitution but differs in the core structure.
N-(piperidine-4-yl)benzamide: Similar benzamide core with a piperidine substitution but lacks the sulfonyl-pyridinyl moiety.
Uniqueness
2,4-dichloro-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is unique due to its combination of dichloro, sulfonyl, pyridinyl, and piperidinyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dichloro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21Cl2N3O3S/c24-17-6-11-20(21(25)14-17)23(29)27-18-7-9-19(10-8-18)32(30,31)28-13-2-1-5-22(28)16-4-3-12-26-15-16/h3-4,6-12,14-15,22H,1-2,5,13H2,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UULJGIDZEFRINU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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